

inter-laboratory comparison of glyphosate analysis using N-Acetyl Glyphosate-d3

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Compound of Interest

Compound Name: N-Acetyl Glyphosate-d3

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Inter-Laboratory Comparison of Glyphosate Analysis: A Guide for Researchers

This guide provides a comprehensive overview of analytical methodologies for the quantification of glyphosate and its metabolites, with a focus on the use of isotopically labeled internal standards like **N-Acetyl Glyphosate-d3**. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of these widely used herbicides. This document summarizes key performance data from various studies and outlines detailed experimental protocols to aid in the selection and implementation of robust analytical methods.

Data Presentation: Performance of Analytical Methods

The accurate quantification of glyphosate and its metabolites is crucial for regulatory compliance and risk assessment. The use of isotopically labeled internal standards is a widely accepted practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the results. The following tables summarize the performance characteristics of different analytical methods for glyphosate and its metabolite, N-acetyl-glyphosate. While a direct inter-laboratory comparison study exclusively focused on **N-Acetyl Glyphosate-d3** as an internal standard is not publicly available, the data presented

below is derived from single-laboratory validation studies and reflects the expected performance of such methods.

Table 1: Method Performance for Glyphosate Analysis

Matrix	Fortification Level (ng/g)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (ng/g)	Internal Standard Used	Reference
Tea	20	High (>120)	< 25	< 10	Glyphosate- ¹³ C ₂ , ¹⁵ N	[1]
Corn	20	70-120	< 25	< 10	Glyphosate- ¹³ C ₂ , ¹⁵ N	[1]
Olive Oil	20	70-120	< 25	< 10	Glyphosate- ¹³ C ₂ , ¹⁵ N	[1]
Orange	20	70-120	< 25	< 10	Glyphosate- ¹³ C ₂ , ¹⁵ N	[1]
Honey	25, 50, 100, 500	87-111	< 12	Not Specified	Isotopic Labeled Analytes	[2]
Cereals	100	118-125	< 19	Not Specified	Isotopically Labeled Standards	

Table 2: Method Performance for N-Acetyl-Glyphosate Analysis

Matrix	Fortification Level (ng/g)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (ng/g)	Internal Standard Used	Reference
Corn	20	High (>120)	< 25	< 10	Not Specified	[1]
Corn	250	High (>120)	< 25	< 10	Not Specified	[1]
Olive Oil	20	70-120	High (>25)	< 10	Not Specified	[1]
Olive Oil	250	Low (<70)	High (>25)	< 10	Not Specified	[1]
Orange	20	70-120	High (>25)	< 10	Not Specified	[1]
Milk	Not Specified	93 (with EDTA)	< 5	Not Specified	Isotopically Labeled Internal Standards	[3]
Wheat	Not Specified	28 (without EDTA)	< 5	Not Specified	Isotopically Labeled Internal Standards	[3]

Experimental Protocols

The following sections detail common experimental protocols for the analysis of glyphosate and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

The QuPPe method is a widely adopted sample preparation procedure for polar pesticides.

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of methanol containing 1% formic acid.
 - For matrices with high metal content (e.g., spinach, liver), the addition of a chelating agent like EDTA is recommended to improve analyte recovery.[3]
 - Add the internal standard solution (e.g., **N-Acetyl Glyphosate-d3**) at a known concentration.
 - Shake vigorously for 1 minute.
 - Centrifuge at > 5000 g for 5 minutes.
- Cleanup (optional, matrix-dependent):
 - For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
 - Pass an aliquot of the supernatant through a suitable SPE cartridge (e.g., polymeric cation exchange).
- Final Extract Preparation:
 - Take an aliquot of the supernatant (or SPE eluate) and dilute with an appropriate solvent (e.g., water or mobile phase) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

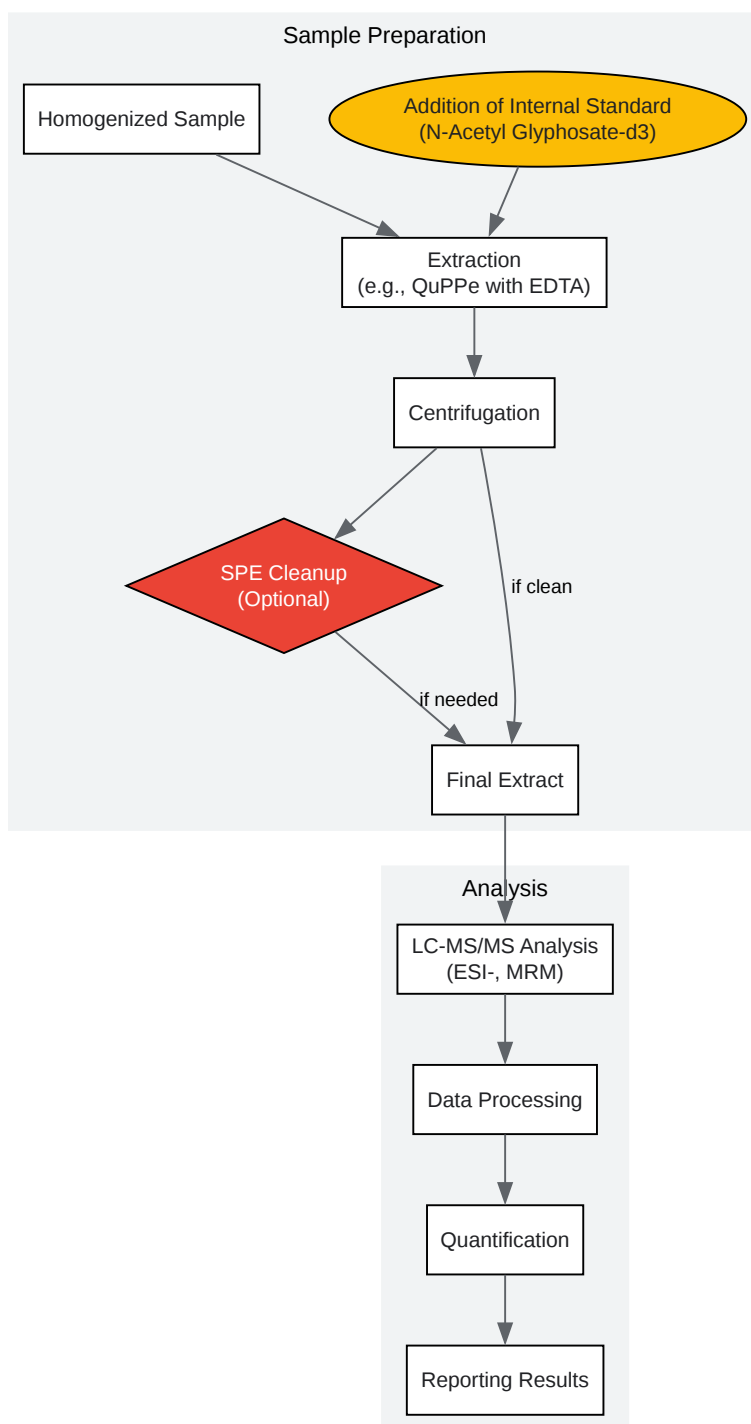
- Liquid Chromatography:
 - Column: A mixed-mode column with both anion-exchange and reversed-phase properties is often used for the retention of polar analytes like glyphosate.
 - Mobile Phase: A common mobile phase composition is a gradient of an aqueous buffer (e.g., ammonium formate or ammonium carbonate) and a polar organic solvent (e.g., methanol or acetonitrile).

- Flow Rate: Typically in the range of 0.3-0.6 mL/min.
- Injection Volume: 5-20 µL.
- Tandem Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for glyphosate and its metabolites.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure confident identification.
 - Internal Standard: The corresponding isotopically labeled internal standard (e.g., **N-Acetyl Glyphosate-d3** for N-acetyl-glyphosate) is used for quantification to correct for any analytical variability.

Visualizations

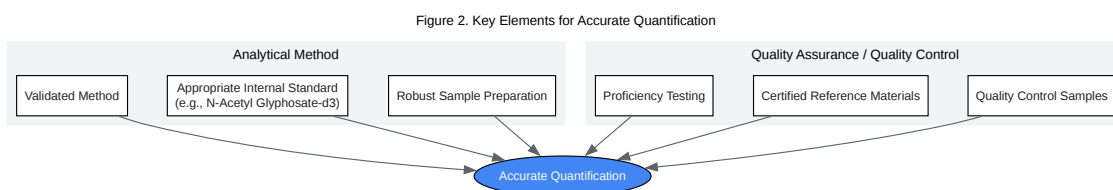
Analytical Workflow for Glyphosate and Metabolites

Figure 1. General Analytical Workflow

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Caption: General Analytical Workflow

Logical Relationship for Accurate Quantification



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Caption: Key Elements for Accurate Quantification

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